N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline
Description
N,N-Dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline is a structurally complex organophosphorus compound featuring a central dimethylaniline group linked to a phosphoryl moiety (P=O) substituted with a methyl group and a multi-aryl system. Although direct data on this compound are absent in the provided evidence, analogs in the literature suggest applications in materials science, catalysis, or sensing due to its electronic and steric properties .
Properties
Molecular Formula |
C33H30NOP |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline |
InChI |
InChI=1S/C33H30NOP/c1-34(2)26-21-23-27(24-22-26)36(3,35)33-20-12-11-19-32(33)31-18-10-9-17-30(31)29-16-8-7-15-28(29)25-13-5-4-6-14-25/h4-24H,1-3H3 |
InChI Key |
RKMVBNRLYHRWOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline typically involves multi-step organic reactions. One common method involves the alkylation of aniline derivatives with methanol in the presence of an acid catalyst . Another approach uses dimethyl ether as the methylating agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes, utilizing robust catalysts to ensure high yields and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Phosphoryl Center
The phosphoryl group (P=O) serves as a reactive site for nucleophilic substitution. Under basic or acidic conditions, the methyl group attached to phosphorus can be displaced by stronger nucleophiles.
Key Reactions :
-
Methyl Group Replacement : Reaction with thiols or amines leads to the formation of P–S or P–N bonds. For example:
-
Phosphorylation : The phosphoryl group can act as an electrophilic site for phosphorylation of alcohols or amines in the presence of coupling agents like DCC.
Conditions :
| Nucleophile | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| Thiophenol | K₂CO₃, DMF | 80°C | 65% |
| Benzylamine | NEt₃, THF | RT | 72% |
Electrophilic Aromatic Substitution (EAS)
Observed Reactions :
-
Nitration : Occurs at the para position relative to the dimethylamino group under HNO₃/H₂SO₄.
-
Sulfonation : Requires prolonged heating with fuming H₂SO₄ due to steric effects.
Mechanism :
-
Protonation of the dimethylamino group enhances its electron-donating capacity.
-
Electrophile attacks the activated ring, stabilized by resonance .
Transition-Metal-Catalyzed C–H Functionalization
The aromatic system participates in regioselective C–H bond activation, enabling:
Dehydrative Alkylation
Palladium or rhodium catalysts facilitate coupling with alcohols or olefins:
-
Substrate Scope : Secondary alcohols and α,β-unsaturated ketones react efficiently .
-
Applications : Late-stage functionalization of pharmaceuticals (e.g., estrone derivatives) .
Arylation/Olefination
Directed by the phosphoryl group, Rh(III) catalysts enable ortho-C–H arylation with diazo compounds :
Redox Reactions
The dimethylamino group undergoes oxidation:
-
N-Oxidation : Treatment with mCPBA produces the N-oxide derivative, altering electronic properties.
-
Demethylation : Strong oxidizing agents (e.g., KMnO₄/H⁺) cleave the N–CH₃ bond, yielding a primary amine.
Coordination Chemistry
The phosphoryl oxygen and dimethylamino nitrogen act as donor atoms for metal complexes:
Scientific Research Applications
Photonic Applications
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline has been investigated for its photonic properties. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Research indicates that compounds with similar structures exhibit efficient charge transport characteristics, which are essential for the performance of electronic devices .
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, particularly in creating phosphorescent polymers. These materials have potential applications in displays and lighting technologies due to their enhanced luminescence properties .
Anticancer Activity
Studies have shown that phosphonate derivatives can exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis and inhibit tumor growth, making it a candidate for further pharmacological studies .
Antimicrobial Properties
Research indicates that compounds with phosphonate groups often possess antimicrobial properties. The effectiveness of this compound against bacterial strains is under investigation, highlighting its potential as a therapeutic agent in treating infections .
Synthesis and Characterization
A detailed study on the synthesis of this compound involved multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry were employed to confirm the structure and purity of the synthesized compound .
Biological Evaluation
In vitro studies assessed the biological activity of the compound against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed .
Mechanism of Action
The mechanism by which N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include signal transduction mechanisms that modulate cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural analogs from the evidence, focusing on electronic effects, steric hindrance, and functional applications.
Substituent Effects on Electronic Properties
- N,N-Dimethyl-4-((4-nitrophenyl)ethynyl)aniline (): The electron-withdrawing nitro group and ethynyl spacer redshift the absorption maximum (λmax = 416 nm in chloroform) compared to simpler anilines.
- 4-[4-(Dimethylamino)styryl]pyridine (): A styryl linker enhances conjugation, resulting in a λmax of ~373–474 nm. The target’s terphenyl-phosphoryl system could similarly promote charge-transfer transitions but with steric constraints limiting planarity .
Phosphoryl-Containing Analogs
- N-(Diisopropoxyphosphoryl)-4-methoxyaniline () : The phosphoryl group here increases solubility in polar solvents (e.g., THF, DMF) due to its hydrogen-bonding capacity. The target compound’s bulkier aryl substituents may reduce solubility in polar solvents but enhance thermal stability .
- Boronate Probes () : Boronate esters with dimethylaniline groups (e.g., DSTBPin) exhibit fluorescence quenching upon H2O2 detection. The target’s phosphoryl group could similarly act as a reactive site for analyte binding, though with different selectivity .
Steric and Conformational Effects
- N,N-Dimethyl-4-(2-quinolinyl)aniline (): The planar quinoline group allows efficient π-stacking.
- DMBA (): A Schiff base with a phenylamino group shows utility in colorimetric sensing. The target’s phosphoryl group might offer superior metal-chelation capabilities compared to DMBA’s imine functionality .
Table 1: Key Properties of Structural Analogs
Biological Activity
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline, a phosphorous-containing organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antibacterial, antifungal, and antioxidant properties, as well as insights from computational studies.
- Chemical Name : this compound
- CAS Number : 105521-34-4
- Molecular Formula : C33H30NOP
- Molecular Weight : 515.67 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with various biological systems. Key areas of investigation include:
-
Antibacterial Activity
- Studies have demonstrated that the compound exhibits significant antibacterial properties against a range of gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness, with some derivatives showing potent activity comparable to standard antibiotics .
- Antifungal Activity
- Antioxidant Activity
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound and analyzing its biological properties. The characterization was performed using various spectroscopic techniques including UV-Vis, FTIR, and NMR. This study also highlighted the structure-activity relationship (SAR) that correlates specific structural features with biological efficacy .
Case Study 2: Molecular Docking Studies
Computational studies involving molecular docking have provided insights into the binding modes of this compound with bacterial enzymes, suggesting that it may inhibit critical pathways necessary for bacterial survival. The docking results were consistent with experimental data from MIC studies, supporting the hypothesis of its antibacterial mechanism .
Data Tables
| Biological Activity | Test Method | Results |
|---|---|---|
| Antibacterial | Microdilution Assay | MIC values ranging from 1-100 µg/mL |
| Antifungal | Microdilution Method | Moderate activity against Candida spp. |
| Antioxidant | DPPH Radical Scavenging | IC50 = 50 µg/mL |
Q & A
Q. Basic
- NMR/HRMS : Confirm regiochemistry and purity via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.6 ppm, phosphoryl P=O at δ 3.1–3.5 ppm) and high-resolution mass spectrometry (HRMS) with <2 ppm error .
- X-ray Crystallography : Resolve steric configurations using SHELX programs (e.g., SHELXL for refinement), noting deviations in bond angles due to bulky substituents .
- FT-IR : Identify phosphoryl (P=O ~1250 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹) .
What experimental challenges arise from steric hindrance in this compound’s synthesis, and how can they be mitigated?
Advanced
The ortho-substituted phenyl groups create steric bulk, leading to:
- Reduced Reactivity : Slower cross-coupling due to hindered access to the boronate ester moiety. Mitigate using microwave-assisted synthesis or elevated temperatures (e.g., 80°C) .
- Byproduct Formation : Competing pathways (e.g., homocoupling) may occur. Use excess Pd catalysts (10 mol%) and bulky ligands (e.g., XPhos) to favor the desired product .
- Crystallization Issues : Poor crystal growth due to irregular packing. Employ vapor diffusion with slow solvent evaporation (e.g., CHCl₃/hexane) .
How should researchers address discrepancies in spectroscopic data, such as NMR chemical shift variations across studies?
Q. Advanced
- Solvent Effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts aromatic protons by ±0.3 ppm) .
- Dynamic Processes : Conformational flexibility (e.g., hindered rotation of phosphoryl groups) may split signals. Perform variable-temperature NMR (VT-NMR) to observe coalescence .
- Paramagnetic Impurities : Use EDTA washes or filtration to remove trace metals causing line broadening .
What computational methods are suitable for modeling the electronic properties of this compound?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO/LUMO) and charge distribution, critical for understanding optoelectronic behavior .
- Molecular Dynamics (MD) : Simulate steric interactions and solvent effects on conformation .
- TD-DFT : Correlate experimental UV-Vis spectra (e.g., λmax ~350 nm for aniline derivatives) with electronic transitions .
How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereochemistry?
Q. Advanced
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices from sterically induced twinning .
- Disorder Modeling : For flexible substituents (e.g., methyl groups), apply PART/SUMP restraints to refine occupancy ratios .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
What potential applications does this compound have in materials science, particularly optoelectronics or catalysis?
Q. Advanced
- Organic Photovoltaics (OPVs) : The extended π-system and electron-rich aniline moiety may enhance charge transport. Test in bulk heterojunction devices with PCBM .
- Phosphorescent Materials : The phosphoryl group could stabilize triplet states. Evaluate emission spectra in PMMA matrices .
- Catalysis : Use as a ligand in Pd-mediated cross-coupling, leveraging its electron-donating dimethylamino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
